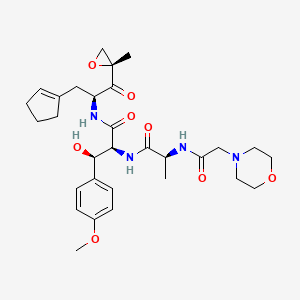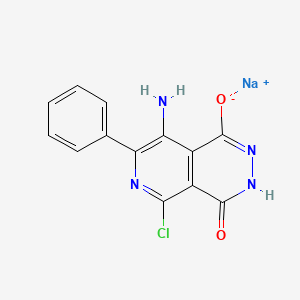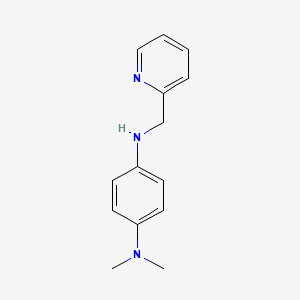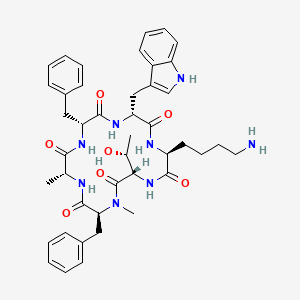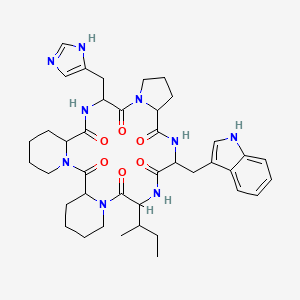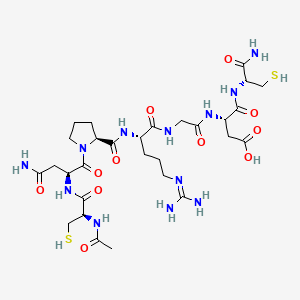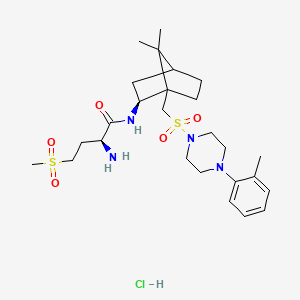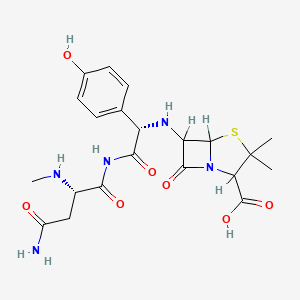
L-Aspoxicillin trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Aspoxicillin trihydrate is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Improved Synthesis
- A study by Zou Qiao-gen (2009) discussed an optimized synthetic route for aspoxicillin, utilizing D-aspartic acid and amoxicillin trihydrate. This process has benefits like mild reaction conditions and low cost, making it scalable and efficient for synthesis (Zou Qiao-gen, 2009).
Antibacterial Activity and Postantibiotic Effects
- Research by Oshida et al. (1990) showed that aspoxicillin induces postantibiotic effects against Staphylococcus aureus in vitro and in vivo, suggesting its potential in treating infections due to its prolonged effect even at sub-minimal inhibitory concentrations (Oshida et al., 1990).
Preparation of Raw Materials for Antibiotics
- Yoshioka et al. (1989) developed a method for preparing D-aspartic acid β-methyl ester, a key material for aspoxicillin. This method involves optical resolution, epimerization, and asymmetric transformation, contributing to efficient antibiotic production (Yoshioka et al., 1989).
Applications in Oral Surgery
- A study by Mizuno et al. (1985) explored the use of Aspoxicillin in oral surgery. It demonstrated effectiveness against clinical isolates from oral infection cases and showed promise in the treatment of infections in this field (Mizuno et al., 1985).
Effect on Anaerobic Bacteria
- Research by Ueno et al. (1985) highlighted aspoxicillin's broad spectrum of activity against anaerobic bacteria, including Bacteroides fragilis, a clinically significant anaerobe. This indicates its potential in treating complex infections involving anaerobic pathogens (Ueno et al., 1985).
Pharmacokinetics and Urinary Excretion
- Geyer et al. (1988) and Arakawa et al. (1988) studied the pharmacokinetics of aspoxicillin in individuals with normal and impaired renal function and its urinary excretion after consecutive administration. These studies are crucial for understanding the drug's behavior in different physiological conditions (Geyer et al., 1988); (Arakawa et al., 1988).
Eigenschaften
CAS-Nummer |
63358-51-0 |
|---|---|
Produktname |
L-Aspoxicillin trihydrate |
Molekularformel |
C21H33N5O10S |
Molekulargewicht |
547.58 |
IUPAC-Name |
(5R,6R)-6-((S)-4-amino-N-((R)-2-amino-1-(4-hydroxyphenyl)-2-oxoethyl)-2-(methylamino)-4-oxobutanamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid trihydrate |
InChI |
InChI=1S/C21H27N5O7S.3H2O/c1-21(2)15(20(32)33)26-18(31)14(19(26)34-21)25(17(30)11(24-3)8-12(22)28)13(16(23)29)9-4-6-10(27)7-5-9;;;/h4-7,11,13-15,19,24,27H,8H2,1-3H3,(H2,22,28)(H2,23,29)(H,32,33);3*1H2/t11-,13+,14+,15?,19+;;;/m0.../s1 |
InChI-Schlüssel |
PHVWVLKMCNQOTH-QPXMJODCSA-N |
SMILES |
O=C(N)[C@@H](C1=CC=C(O)C=C1)N(C([C@H](CC(N)=O)NC)=O)[C@H]2[C@@]3([H])SC(C)(C)C(C(O)=O)N3C2=O.[H]O[H].[H]O[H].[H]O[H] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
L-Aspoxicillin trihydrate; ASPC; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-[4-[1-(2-Phenylpiperidine-1-carbonyl)triazol-4-yl]phenyl]phenyl]-piperidin-1-ylmethanone](/img/structure/B608395.png)


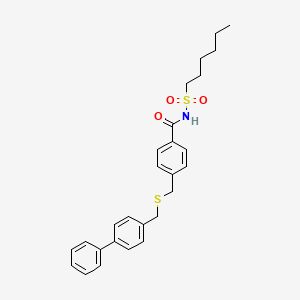
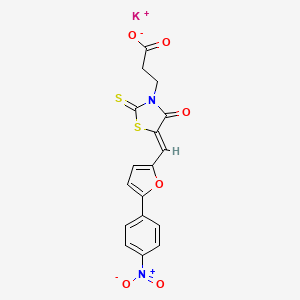
![N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide](/img/structure/B608407.png)
